2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a unique combination of benzodioxepin and pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. The starting materials often include benzodioxepin derivatives and pyridoindole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining benzodioxepin and pyridoindole derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.
Functional Group Transformations: Modifying functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Addition: Addition of small molecules to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be optimized to develop new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its applications could range from polymers to advanced coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.
Pyridoindole Derivatives: Compounds with similar pyridoindole structures.
Other Ethanone Derivatives: Compounds with similar ethanone functional groups.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone lies in its combination of benzodioxepin and pyridoindole structures, which may confer unique chemical and biological properties. This combination allows for diverse applications and the exploration of new scientific frontiers.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H22N2O3/c25-22(13-15-6-7-20-21(12-15)27-11-3-10-26-20)24-9-8-19-17(14-24)16-4-1-2-5-18(16)23-19/h1-2,4-7,12,23H,3,8-11,13-14H2 |
InChI Key |
BVWRBVJVXVAYML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)OC1 |
Origin of Product |
United States |
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